

# N-Acetylneuraminic acid-13C-2 chemical structure

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Compound Name:	N-Acetylneuraminic acid-13C-2	
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An In-depth Technical Guide to N-Acetylneuraminic acid-13C-2

### Introduction

N-Acetylneuraminic acid (Neu5Ac), the most common member of the sialic acid family, is a nine-carbon monosaccharide that plays a critical role in numerous biological processes.[1][2] It is typically found as the terminal residue on glycoproteins and glycolipids on cell surfaces, where it is involved in cell-cell recognition, immune responses, and pathogen binding.[1] Isotopic labeling of Neu5Ac, specifically with carbon-13 (¹³C), provides an invaluable tool for researchers in drug development and metabolic studies.

**N-Acetylneuraminic acid-13C-2** ([2-<sup>13</sup>C]Neu5Ac) is an isotopologue of Neu5Ac where the carbon atom at the C2 position (the anomeric carbon) is replaced with a <sup>13</sup>C isotope. This stable, non-radioactive label allows the molecule to be traced and quantified in complex biological systems using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a detailed overview of the chemical structure, quantitative data, and relevant experimental protocols for **N-Acetylneuraminic acid-13C-2**.

## **Chemical Structure**

The systematic IUPAC name for N-Acetylneuraminic acid is 5-(Acetylamino)-3,5-dideoxy-D-glycero- $\alpha$ -D-galacto-non-2-ulopyranosonic acid.[1] In aqueous solutions, Neu5Ac exists in equilibrium between its  $\alpha$ - and  $\beta$ -pyranose (cyclic) forms, with the  $\beta$ -anomer being significantly



more abundant.[3] It also coexists with minor acyclic forms, including the keto, keto hydrate, and enol forms.[3][4][5]

In **N-Acetylneuraminic acid-13C-2**, the  $^{13}$ C isotope is specifically located at the C2 anomeric carbon. This position is central to its structure as an  $\alpha$ -keto acid and is a key site for spectroscopic analysis.

## **Quantitative Data Summary**

The following table summarizes key quantitative data for both unlabeled and <sup>13</sup>C-labeled N-Acetylneuraminic acid.

Property	Unlabeled N- Acetylneuraminic Acid	N-Acetylneuraminic acid- 13C-2
Molecular Formula	C11H19NO9[1]	<sup>13</sup> CC <sub>10</sub> H <sub>19</sub> NO <sub>9</sub>
Molar Mass	309.27 g/mol [1]	~310.27 g/mol (M+1 mass shift)
Isotopic Purity	Natural Abundance (~1.1% <sup>13</sup> C)[6]	Typically ≥99 atom % ¹³C
<sup>13</sup> C NMR Chemical Shifts	Natural abundance signals.	β-pyranose: 95.97 ppmα-pyranose: 96.53 ppmKeto form: ~198 ppmEnol form: ~143 ppmKeto hydrate: ~94 ppm(Data for the labeled C2 carbon in H <sub>2</sub> O:D <sub>2</sub> O 95:5 at pH 2.0)[3][4][5]
Mass Spectrometry	Molecular Ion [M-H] <sup>-</sup> at m/z 307.8[7]	Expected mass shift of +1 Da compared to the unlabeled compound. Used as an internal standard in isotopic dilution methods.[8][9]

# **Experimental Protocols**



Detailed methodologies are crucial for the synthesis and analysis of isotopically labeled compounds. The following sections outline protocols relevant to **N-Acetylneuraminic acid-13C-2**.

# Protocol 1: Enzymatic Synthesis of N-Acetylneuraminic Acid

This protocol describes a general enzymatic cascade reaction that can be adapted for isotopic labeling by using a <sup>13</sup>C-labeled precursor. The process involves two key enzymes: N-acetylglucosamine-2-epimerase (AGE) and N-neuraminic acid aldolase (NanA).[10]

#### Methodology:

- Reaction Setup: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.5), N-acetyl-D-glucosamine (GlcNAc), and an excess of pyruvate. For <sup>13</sup>C labeling at the C2 position, a custom synthesis starting with a precursor already labeled at the equivalent position is required.
- Enzyme Addition: Add purified AGE and NanA enzymes to the reaction mixture. A typical ratio might be 1:4 (AGE:NanA) to drive the reaction towards product formation.[10]
- Incubation: Incubate the reaction at an optimal temperature, typically 37°C, for a period ranging from several hours to 24 hours.[10] Pyruvate may be supplemented during the reaction to maintain a high concentration and maximize yield.[10]
- Monitoring: Monitor the formation of Neu5Ac using methods like HPLC or LC-MS.
- Purification: Purify the resulting Neu5Ac from the reaction mixture using ion-exchange chromatography.

## Protocol 2: Analysis by <sup>13</sup>C NMR Spectroscopy

NMR spectroscopy is the definitive method for confirming the position of the <sup>13</sup>C label and quantifying the different isomeric forms of [2-<sup>13</sup>C]Neu5Ac in solution.[3][4][5]

#### Methodology:



- Sample Preparation: Prepare an approximately 0.1 M solution of the <sup>13</sup>C-labeled Neu5Ac in a solvent mixture of 95:5 v/v H<sub>2</sub>O:D<sub>2</sub>O.[3] D<sub>2</sub>O provides the lock signal for the NMR spectrometer.
- pH Adjustment: Adjust the pH of the solution as needed for the experiment (e.g., pH 2.0 or pH 8.0) to study the distribution of different forms, as their equilibrium is pH-dependent.[3][4]
- NMR Acquisition: Transfer the solution (~300  $\mu$ L) to a 3-mm NMR tube.[3] Acquire a <sup>13</sup>C{<sup>1</sup>H} NMR spectrum on a high-field NMR spectrometer.
- Data Analysis: Integrate the signals corresponding to the labeled C2 carbon in the α-pyranose (96.53 ppm), β-pyranose (95.97 ppm), and various acyclic forms to determine their relative abundance in the solution.[3]

## Protocol 3: Quantification by Isotopic Dilution LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive method for quantifying Neu5Ac in biological samples. Using a <sup>13</sup>C-labeled version of Neu5Ac as an internal standard allows for precise and accurate measurement.[9]

#### Methodology:

- Sample Preparation: To a biological sample (e.g., urine, plasma), add a known amount of
  ¹³C-labeled Neu5Ac internal standard (e.g., N-Acetyl-D-[1,2,3-¹³C₃]neuraminic acid).[9]
- Derivatization: Perform a derivatization step to improve chromatographic retention and ionization efficiency. A common method is butanolysis, which involves heating the sample with 3M HCl in n-butanol.[9]
- LC Separation: Inject the derivatized sample onto a reverse-phase HPLC column. Use a suitable gradient of mobile phases (e.g., water and acetonitrile with additives like acetic acid and TFA) to separate the analyte from the matrix.[11]
- MS/MS Detection: Detect the analyte and the internal standard using a tandem mass spectrometer operating in positive ion electrospray mode. Use Multiple Reaction Monitoring (MRM) for selective detection. For the butanoyl-derivatized forms, the monitored transitions



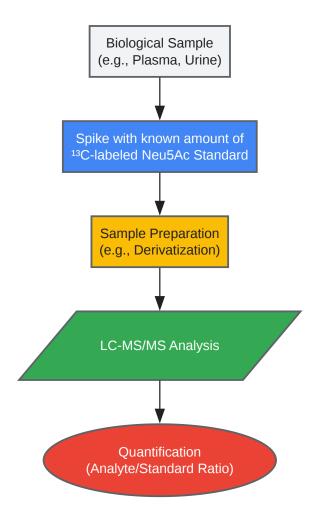
could be m/z  $366 \rightarrow 330$  for unlabeled Neu5Ac and m/z  $369 \rightarrow 333$  for a  $^{13}C_3$ -labeled internal standard.[9] A similar shift would be observed for a  $^{13}C_2$ -labeled compound.

• Quantification: Calculate the concentration of endogenous Neu5Ac by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

### **Visualizations**

The following diagrams illustrate the chemical structure of **N-Acetylneuraminic acid-13C-2** and a workflow for its analysis.

Caption: Chemical structure of **N-Acetylneuraminic acid-13C-2** (β-pyranose form).



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Caption: Workflow for quantification using isotopic dilution mass spectrometry.







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